1-Ethyl-4-fluorobenzene
Overview
Description
1-Ethyl-4-fluorobenzene is an organic compound with the molecular formula C₈H₉F. It consists of a benzene ring substituted with an ethyl group and a fluorine atom at the para position. This compound is a colorless liquid with a characteristic aromatic odor and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-fluorobenzene can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of fluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{F} + \text{C}_2\text{H}_5\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{F} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity, often involving continuous flow reactors and advanced separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields 1-ethyl-4-fluoro-2-nitrobenzene.
Oxidation: Oxidation of the ethyl group can lead to the formation of 4-fluorobenzoic acid.
Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, yielding 1-ethylbenzene.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Nitration: 1-Ethyl-4-fluoro-2-nitrobenzene.
Oxidation: 4-Fluorobenzoic acid.
Reduction: 1-Ethylbenzene.
Scientific Research Applications
1-Ethyl-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the interaction of fluorinated aromatic compounds with biological systems.
Medicine: It serves as a precursor for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability.
Mechanism of Action
The mechanism of action of 1-ethyl-4-fluorobenzene in chemical reactions involves the interaction of the benzene ring with electrophiles or nucleophiles. The presence of the fluorine atom influences the electron density of the aromatic ring, making it more reactive towards electrophilic substitution reactions. The ethyl group can undergo oxidation or reduction, leading to various products depending on the reaction conditions .
Comparison with Similar Compounds
1-Ethylbenzene: Similar structure but lacks the fluorine atom.
4-Fluorotoluene: Contains a methyl group instead of an ethyl group.
1-Fluoro-4-nitrobenzene: Contains a nitro group instead of an ethyl group.
Uniqueness: 1-Ethyl-4-fluorobenzene is unique due to the presence of both an ethyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and specific interactions with biological systems .
Biological Activity
1-Ethyl-4-fluorobenzene (C8H9F) is an aromatic compound with significant biological and chemical properties. Its structure includes an ethyl group and a fluorine atom attached to a benzene ring, which influences its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
The presence of the fluorine atom in this compound enhances its electrophilic character, making it more reactive towards nucleophiles. This characteristic is crucial in various biochemical interactions. The compound's mechanism of action can be summarized as follows:
- Electrophilic Substitution : The fluorine atom modifies the electron density on the aromatic ring, facilitating electrophilic substitution reactions.
- Cellular Interactions : It influences cellular processes such as signaling pathways, gene expression, and metabolism. These interactions can lead to altered cellular responses in various biological systems.
Biological Activity and Applications
This compound has been studied for its potential applications in several fields:
- Pharmaceutical Development : It serves as a precursor for synthesizing fluorinated drugs, which often exhibit enhanced biological activity and metabolic stability compared to non-fluorinated analogs.
- Environmental Impact : Research indicates that organofluorine compounds, including this compound, can have significant effects on human health and the environment due to their persistence and bioaccumulation potential .
Case Study 1: Cytotoxicity Evaluation
A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against various cancer types:
Cell Line | IC50 Value (µg/mL) |
---|---|
Human Lung Adenocarcinoma (A-549) | 22.09 |
Human Breast Cancer (MCF-7) | 6.40 |
These findings suggest that this compound may have potential as an anticancer agent due to its ability to inhibit cell viability in a dose-dependent manner .
Case Study 2: Mechanistic Insights
Another study focused on the metabolic pathways involving this compound. It was found that this compound could undergo various transformations in biological systems, leading to the formation of reactive metabolites that interact with cellular macromolecules. This mechanism contributes to its observed biological activity and toxicity profiles .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
1-Ethylbenzene | C8H10 | Less reactive; limited biological activity |
4-Fluorotoluene | C7H7F | Similar reactivity; different substitution |
1-Fluoro-4-nitrobenzene | C7H6FNO2 | Exhibits different toxicity profiles |
This comparison highlights the distinct reactivity and potential applications of this compound due to its unique combination of functional groups .
Properties
IUPAC Name |
1-ethyl-4-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNWXVISIXWKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196645 | |
Record name | p-Ethylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-47-2 | |
Record name | 1-Ethyl-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Ethylfluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Ethylfluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethylfluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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